molecular formula C15H18N2O5S B2419337 ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 299962-56-4

ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2419337
CAS No.: 299962-56-4
M. Wt: 338.38
InChI Key: WENWTCKQEKYVPF-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C15H18N2O5S and its molecular weight is 338.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (7Z)-2-acetamido-7-acetyloxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-4-21-15(20)12-10-6-5-7-11(17-22-9(3)19)13(10)23-14(12)16-8(2)18/h4-7H2,1-3H3,(H,16,18)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENWTCKQEKYVPF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2=NOC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC\2=C1CCC/C2=N/OC(=O)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies to elucidate its biological effects, particularly focusing on anticancer and anti-inflammatory properties.

  • Molecular Formula : C₁₃H₁₆N₂O₄S
  • Molecular Weight : 296.34 g/mol
  • IUPAC Name : Ethyl (7Z)-2-acetamido-7-hydroxyimino-5,6-dihydro-4H-1-benzothiophene-3-carboxylate

Research indicates that this compound exhibits biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves the activation of intrinsic apoptotic pathways leading to cell death.
  • Modulation of Inflammatory Pathways : It appears to influence inflammatory mediators, potentially reducing inflammation in various models.

Antitumor Activity

A study evaluated the antitumor activity of this compound using different cancer cell lines. The results are summarized in the following table:

CompoundIC₅₀ (μM)Cell LineActivity Type
This compound23.2MCF-7 (Breast Cancer)Apoptosis Induction
Compound A49.9HeLaModerate Antitumor
Compound B52.9A549Moderate Antitumor

The compound demonstrated a significant reduction in cell viability and an increase in apoptotic markers compared to untreated controls.

Inflammatory Response

In addition to its antitumor properties, studies have indicated that this compound has anti-inflammatory effects. It was found to reduce levels of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Case Study on MCF-7 Cells :
    • The treatment with this compound resulted in a 26.86% reduction in cell viability after 48 hours.
    • Flow cytometry analysis showed an increase in early and late apoptotic cells (AV+/PI− and AV+/PI+).
  • Animal Model Studies :
    • In vivo studies demonstrated that administration of the compound improved hematological parameters in tumor-bearing mice, indicating a protective effect against chemotherapy-induced myelosuppression.

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing ethyl (7Z)-2-(acetylamino)-7-[(acetyloxy)imino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

  • Methodology :

  • Core Formation : Construct the benzothiophene core via cyclization reactions, such as the Gewald reaction, to introduce the thiophene ring system .
  • Functionalization : Introduce the acetylamino group at the 2-position via nucleophilic substitution or condensation, followed by oxime formation at the 7-position using hydroxylamine and subsequent acetylation .
  • Optimization : Adjust reaction parameters (e.g., solvent polarity, temperature, catalyst loading) to maximize yield. For example, polar aprotic solvents (DMF, acetonitrile) improve solubility of intermediates, while controlled heating (60–80°C) minimizes side reactions .
  • Purity Control : Monitor reactions using thin-layer chromatography (TLC) and purify via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H-NMR and 13^13C-NMR to verify substituent positions and stereochemistry. Key signals include δ ~1.35 ppm (ethyl ester CH3_3), δ ~4.27 ppm (ester CH2_2), and δ ~5.98 ppm (NH2_2 protons in related analogs) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF, targeting the exact mass (e.g., ~492.8 g/mol for related trichloro derivatives) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence biological activity and physicochemical properties?

  • Methodology :

  • Comparative Analysis : Synthesize analogs with substituent changes (e.g., chloro, methyl, tert-butyl) and compare activities. For instance:
SubstituentBiological Activity (IC50_{50})Solubility (LogP)
-ClImproved enzyme inhibition2.8
-OCH3_3Reduced cytotoxicity2.1
-CF3_3Enhanced metabolic stability3.5
Data extrapolated from analogs in .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins. Adjust substituent electronegativity or steric bulk to optimize interactions .

Q. How can researchers resolve contradictions in binding affinity data across different assay platforms?

  • Methodology :

  • Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance), ITC (isothermal titration calorimetry), and fluorescence polarization .
  • Buffer Optimization : Account for pH/salt effects. For example, a shift from pH 7.4 to 6.8 may alter protonation states of imino groups, affecting binding .
  • Control Experiments : Include known inhibitors (e.g., staurosporine for kinase assays) to calibrate assay conditions .

Q. What strategies improve metabolic stability while retaining target engagement?

  • Methodology :

  • Prodrug Design : Replace labile groups (e.g., acetyloxy imino) with stabilized moieties (e.g., trifluoromethyl) to reduce hepatic clearance .
  • Isotope Labeling : Use 14^{14}C or 3^3H tags in pharmacokinetic studies to track metabolite formation in vitro (e.g., liver microsomes) .
  • Structural Rigidity : Introduce ring constraints (e.g., cyclization of the tetrahydrobenzothiophene core) to minimize oxidative metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Pharmacokinetic Profiling : Measure plasma protein binding, half-life, and bioavailability. Low solubility (LogP >3) may limit in vivo absorption despite strong in vitro activity .
  • Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. For example, deacetylation of the imino group could reduce potency in vivo .
  • Species-Specific Factors : Test in multiple animal models (e.g., murine vs. primate) to account for cytochrome P450 variability .

Methodological Resources

  • Synthesis Protocols : Refer to CAS 302823-76-3 for reaction conditions of related trichloro derivatives .
  • Characterization Data : Access NMR and MS spectra via PubChem (CID: [to be filled based on actual data]) or institutional databases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.